
N-Fmoc (E)-Fluvoxamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc (E)-Fluvoxamine is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The Fmoc group is commonly used in organic synthesis, particularly in peptide synthesis, to protect amine groups during chemical reactions . Fluvoxamine, on the other hand, is a well-known antidepressant used to treat conditions such as obsessive-compulsive disorder (OCD) and depression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc (E)-Fluvoxamine typically involves the protection of the amine group of fluvoxamine with the Fmoc group. This can be achieved by reacting fluvoxamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine . The reaction conditions usually involve anhydrous solvents like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for Fmoc chemistry, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
N-Fmoc (E)-Fluvoxamine undergoes several types of chemical reactions, including:
Reduction: The Fmoc group is stable under reducing conditions, making it suitable for use in peptide synthesis.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Bases: Triethylamine, piperidine.
Solvents: Dichloromethane, dimethylformamide (DMF).
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of fluvoxamine and dibenzofulvene .
科学研究应用
N-Fmoc (E)-Fluvoxamine has several scientific research applications, including:
作用机制
The mechanism of action of N-Fmoc (E)-Fluvoxamine involves the protection of the amine group of fluvoxamine by the Fmoc group. This protection allows for selective reactions to occur at other functional groups without affecting the amine group . The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to regenerate the free amine .
相似化合物的比较
Similar Compounds
Similar compounds to N-Fmoc (E)-Fluvoxamine include:
N-Boc-Fluvoxamine: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.
N-Cbz-Fluvoxamine: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.
N-Alloc-Fluvoxamine: Uses the allyloxycarbonyl (Alloc) group as a protecting group.
Uniqueness
This compound is unique due to the stability and ease of removal of the Fmoc group under mild basic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial .
属性
分子式 |
C30H31F3N2O4 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
InChI |
InChI=1S/C30H31F3N2O4/c1-37-18-7-6-12-28(21-13-15-22(16-14-21)30(31,32)33)35-39-19-17-34-29(36)38-20-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-16,27H,6-7,12,17-20H2,1H3,(H,34,36)/b35-28- |
InChI 键 |
MXHMJTIEZOXCIR-NUDFZHEQSA-N |
手性 SMILES |
COCCCC/C(=N/OCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C4=CC=C(C=C4)C(F)(F)F |
规范 SMILES |
COCCCCC(=NOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


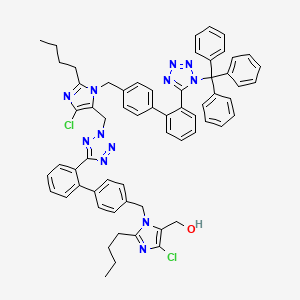
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
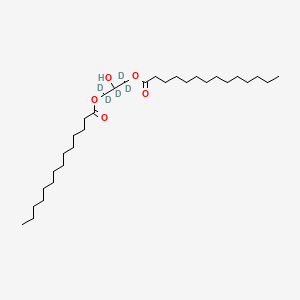
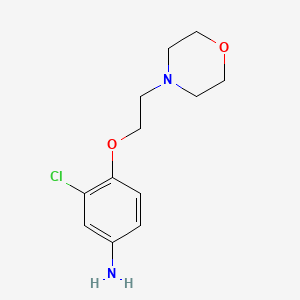
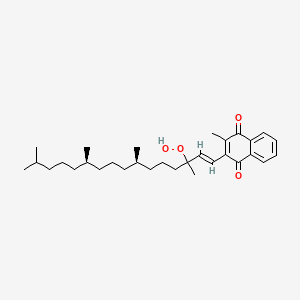
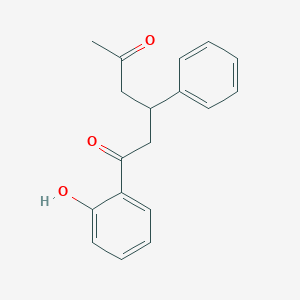






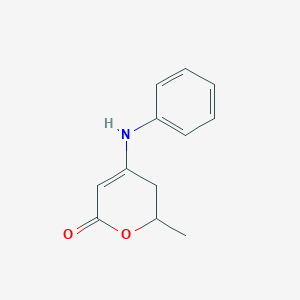
![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
